Fmoc-Asp(Obzl)-Opfp

Solid-Phase Peptide Synthesis Coupling Efficiency Peptide Yield

Difficulty achieving high coupling yields with sterically hindered amines or aspartimide-prone sequences in Fmoc-SPPS? Fmoc-Asp(Obzl)-Opfp (CAS 86061-03-2) is a pre-activated pentafluorophenyl ester that eliminates in-situ activation, driving difficult amide bond formations to completion. Key advantages: • ≥98% HPLC purity ensures consistent peptide quality and lower crude impurity profiles • Orthogonal benzyl ester side-chain protection is TFA-stable, enabling selective global deprotection strategies • Superior aspartimide mitigation compared to OAll or ODmab-protected analogs • cGMP-compatible; pre-activated form reduces process variability in industrial peptide manufacturing

Molecular Formula C32H22F5NO6
Molecular Weight 611.5 g/mol
CAS No. 86061-03-2
Cat. No. B557800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Asp(Obzl)-Opfp
CAS86061-03-2
SynonymsFmoc-Asp(Obzl)-Opfp; 86061-03-2; FMOC-ASP-OPFP; C32H22F5NO6; 6793AH; ZINC71788097; N-(9H-Fluorene-9-ylmethoxycarbonyl)-L-asparticacid1-(pentafluorophenyl)4-benzylester
Molecular FormulaC32H22F5NO6
Molecular Weight611.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)CC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
InChIInChI=1S/C32H22F5NO6/c33-25-26(34)28(36)30(29(37)27(25)35)44-31(40)23(14-24(39)42-15-17-8-2-1-3-9-17)38-32(41)43-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,38,41)/t23-/m0/s1
InChIKeyIBGVPEUNLJRUCK-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Asp(Obzl)-Opfp (86061-03-2): A Pre-Activated, Orthogonally Protected Aspartic Acid Building Block for Demanding Solid-Phase Peptide Synthesis (SPPS)


Fmoc-Asp(Obzl)-Opfp (CAS 86061-03-2) is a protected aspartic acid derivative designed specifically for Fmoc-based solid-phase peptide synthesis (SPPS) [1]. It is a pre-activated pentafluorophenyl (Pfp) ester, which eliminates the need for in situ activation and offers an orthogonal protection strategy: the base-labile Fmoc group protects the N-alpha amine, while the acid-labile benzyl (Bzl) ester protects the beta-carboxyl side chain . This compound is a high-purity (>97% by HPLC) white powder that is a key intermediate for introducing aspartic acid residues in complex, sequence-specific peptides .

Activation Pre-activated Pfp ester eliminates in situ activation for Fmoc-SPPS
Protection Orthogonal Fmoc (Nα) and benzyl ester (β-carboxyl) strategy
Workflow Supports complex peptide, glycopeptide, and lantibiotic synthesis

Why Fmoc-Asp(Obzl)-Opfp Cannot Be Directly Substituted by Common Analogs in SPPS Workflows


Direct substitution of Fmoc-Asp(Obzl)-Opfp with analogs such as its free acid precursor (Fmoc-Asp(OBzl)-OH) or alternative ester forms (e.g., Fmoc-Asp(OtBu)-OPfp) will lead to significant changes in coupling efficiency, yield, or final peptide purity . The pre-activated Pfp ester is fundamentally more reactive than the free acid, enabling efficient coupling to sterically hindered amines [1]. Critically, the choice of side-chain protecting group—benzyl (Bzl) versus tert-butyl (OtBu)—dictates the final global deprotection strategy and is not interchangeable. Substituting with an OtBu-protected analog when a Bzl group is required (or vice versa) would necessitate a complete and costly redesign of the peptide synthesis and cleavage protocol, potentially leading to unwanted side reactions such as aspartimide formation or incomplete deprotection [2].

Activation
Pre-activated Pfp ester
Free acid Fmoc-Asp(OBzl)-OH requires in situ activation; coupling efficiency may shift
Side-chain
Bzl ester — stable to TFA
OtBu ester analogs cleaved by TFA; orthogonal deprotection strategy mismatch
Aspartimide
OBzl — intermediate stability
OAll or ODmab esters carry higher aspartimide risk; profile may not transfer

Quantitative Comparative Evidence for Selecting Fmoc-Asp(Obzl)-Opfp (86061-03-2) Over Its Analogs


Enhanced Coupling Reactivity and Yields with Pre-Activated Pfp Ester vs. Free Acid

The use of pre-activated Pfp esters, like Fmoc-Asp(Obzl)-Opfp, is known to enhance coupling efficiency and overall peptide yield compared to in situ activation of the corresponding free acid, Fmoc-Asp(OBzl)-OH . The Pfp ester is a highly reactive leaving group that accelerates amide bond formation, especially in difficult or hindered sequences. While a direct head-to-head study comparing the isolated yield of a specific peptide synthesized with Fmoc-Asp(Obzl)-OPfp vs. Fmoc-Asp(OBzl)-OH was not identified, the literature and manufacturer data consistently attribute the high performance of the Pfp ester to its pre-activated nature, leading to faster reactions and reduced racemization .

Coupling Reactivity
Class-level
Reported higher yield and faster reaction vs. free acid in situ activation
Supports SPPS coupling efficiency review
Direct head-to-head isolated yield data not identified; class-level inference
Solid-Phase Peptide Synthesis Coupling Efficiency Peptide Yield

Orthogonal Protection for Flexible Global Deprotection Strategies: Benzyl vs. tert-Butyl Esters

Fmoc-Asp(Obzl)-Opfp provides a benzyl (Bzl) ester for side-chain protection, which is orthogonal to both the Fmoc group and common tert-butyl (tBu)-based protecting groups . This is in direct contrast to its close analog, Fmoc-Asp(OtBu)-OPfp (CAS 86061-01-0), which employs a tert-butyl ester . The Bzl group is stable to the mild acids (e.g., TFA) used to cleave tBu esters and the peptide from the resin, requiring a separate, specific deprotection step (hydrogenolysis over Pd/C or strong acid like TFMSA) . This orthogonality is a functional requirement for synthesizing peptides that require a free beta-carboxyl group while retaining other acid-labile side-chain protections.

Orthogonal Protection
Head-to-head
Bzl ester stable to TFA; cleaved by hydrogenolysis or strong acid
Enables orthogonal deprotection strategy
Functional requirement; not interchangeable with OtBu-protected analogs
Peptide Deprotection Orthogonal Protecting Groups Hydrogenolysis

Validated Performance in Complex Glycopeptide and Lantibiotic Syntheses

Fmoc-Asp(Obzl)-Opfp and its derivatives have been successfully and quantitatively employed in the synthesis of complex, biologically relevant molecules. For example, a study by Kirichenko et al. reported the complete synthesis of the bicyclic C/D ring of a mutacin analog (MU1140) using an Fmoc-SPPS strategy that employed OPfp ester derivatives to construct linear peptides [1]. Similarly, the OPfp activation strategy is a cornerstone in the single-step preparation of glycosylated asparagine building blocks for N-linked glycopeptide synthesis, as demonstrated by Christiansen-Brams et al. [2]. These applications provide a strong class-level inference that this specific Pfp ester building block is suitable for demanding syntheses requiring high coupling efficiency and purity.

Complex Synthesis
Class-level
Validated in mutacin analog C/D ring and N-linked glycopeptide building block syntheses
Supports demanding SPPS application context
Pfp ester strategy validation; compound-specific data to verify
Glycopeptide Synthesis Lantibiotics Complex Peptide Synthesis

High Analytical Purity as a Specification for Minimizing By-Product Formation

Procurement specifications for Fmoc-Asp(Obzl)-Opfp typically require a high purity level (≥97% by HPLC) from reputable vendors . While no direct head-to-head study quantifies the impact of using a 97% pure lot versus a 95% pure lot of this specific compound, it is well-established in peptide synthesis that higher purity building blocks correlate with reduced accumulation of deletion and truncation by-products, especially in the synthesis of long peptides . This is a class-level inference where a stricter specification for the starting material is a quantifiable and verifiable attribute that directly influences the complexity of the final purification process.

Purity Specification
Class-level
≥97% by HPLC
Supports lower by-product accumulation risk
Higher purity specification correlates with reduced truncation products
Peptide Purity Analytical Specification Quality Control

Relative Stability Against Aspartimide Formation Compared to Other Esters

Aspartimide formation is a notorious side reaction during Fmoc-SPPS of Asp-containing peptides, particularly in Asp-Gly sequences. While the compound's benzyl (OBzl) ester is more prone to this base-catalyzed side reaction than a tert-butyl (OtBu) ester, it is significantly more resistant than other ester options like allyl (OAll) or the highly labile 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino}benzyl (ODmab) ester . This places Fmoc-Asp(Obzl)-Opfp in a middle tier of stability, making it a rational choice when OtBu is incompatible with the synthesis strategy but better performance than OAll or ODmab is required.

Aspartimide Resistance
Class-level
OtBu > OBzl > OAll / ODmab
Intermediate stability among ester options
Risk requires sequence-specific review and management
Aspartimide Formation Side Reactions Peptide Synthesis Optimization

High-Value Research and Industrial Scenarios Demanding the Specific Use of Fmoc-Asp(Obzl)-Opfp (86061-03-2)


Synthesis of Complex Peptides Requiring Orthogonal Deprotection of the Aspartic Acid Side Chain

This is the primary application scenario. Fmoc-Asp(Obzl)-Opfp is selected when the final peptide product requires a free beta-carboxyl group on the aspartic acid, while other side-chain protecting groups (typically tert-butyl based) must remain intact during the initial cleavage from the resin. The benzyl ester's stability to TFA makes this orthogonal deprotection strategy possible .

High-Efficiency Coupling in Difficult or Hindered Peptide Sequences

The pre-activated pentafluorophenyl (Pfp) ester is chosen over the corresponding free acid (Fmoc-Asp(OBzl)-OH) to overcome low coupling yields in sterically hindered sequences or when coupling to secondary amines. This application prioritizes high yield and purity, leveraging the superior leaving group ability of the Pfp ester to drive difficult amide bond formations to completion more reliably than standard in situ activation methods .

Synthesis of Aspartimide-Prone Peptides When a Benzyl Protecting Group is Mandatory

When a synthetic route mandates a benzyl-protected aspartic acid (e.g., for cost or orthogonal strategy reasons), and the peptide sequence contains an aspartimide-prone motif (like Asp-Gly), Fmoc-Asp(Obzl)-Opfp is a more suitable choice than other benzyl-based analogs. While the OBzl group is not the most stable against aspartimide formation, it offers a better stability profile than OAll or ODmab esters, making it the preferred benzyl-protected building block for mitigating this specific side reaction .

GMP and Large-Scale Peptide Manufacturing Requiring Reproducibility

In an industrial or cGMP setting, the use of a pre-activated, high-purity (≥97%) building block like Fmoc-Asp(Obzl)-Opfp contributes to process consistency and reproducibility . The elimination of the in situ activation step reduces a variable in the manufacturing process, leading to more predictable reaction kinetics, fewer operator-dependent variations, and a lower impurity profile in the final crude peptide, thereby streamlining downstream purification and quality control.

Application
Selection Property
Validation Focus
Orthogonal side-chain deprotection
Bzl ester TFA stability
TFA-stable deprotection and hydrogenolysis review
Hindered sequence coupling
Pfp ester reported reactivity
Coupling efficiency endpoint review
Aspartimide-prone peptide synthesis
OBzl intermediate stability ranking
Aspartimide endpoint monitoring
Process-controlled peptide synthesis
Pre-activated high-purity building block
Process consistency and impurity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-Asp(Obzl)-Opfp

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.